molecular formula C19H30O3 B1294349 4-(Dodecyloxy)benzoic acid CAS No. 2312-15-4

4-(Dodecyloxy)benzoic acid

Cat. No. B1294349
CAS RN: 2312-15-4
M. Wt: 306.4 g/mol
InChI Key: ALQLYJHDBAKLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dodecyloxy)benzoic acid is a compound that has been studied for its potential applications in the field of liquid crystals and optoelectronics. It is part of a class of compounds that can form hydrogen-bonded liquid crystal (HBLC) complexes, which are of interest due to their unique physical properties and potential use in various technological applications. The compound has been synthesized and characterized using various spectroscopic techniques, and its molecular structure has been optimized using density functional theory (DFT) methods .

Synthesis Analysis

The synthesis of 4-(Dodecyloxy)benzoic acid and related compounds often involves multi-step organic reactions, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction processes. These methods are designed to introduce the dodecyloxy functional group and the benzoic acid moiety into the molecule. The structures of the synthesized compounds are typically confirmed by spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of 4-(Dodecyloxy)benzoic acid has been studied using DFT, which provides insights into the optimized geometry, bond angles, bond lengths, and electrostatic potential (ESP) of the molecule. The natural bonding orbital (NBO) analysis reveals intermolecular charge transfers within the molecules, and the stabilization energy of the dimer formed by hydrogen bonding is also analyzed. These studies are crucial for understanding the behavior of the compound in different phases and its potential applications in optoelectronics .

Chemical Reactions Analysis

4-(Dodecyloxy)benzoic acid can participate in hydrogen bonding interactions, which are essential for the formation of HBLC complexes. These complexes exhibit unique properties that are relevant for the development of new materials with specific optoelectronic applications. The compound's ability to form stable hydrogen bonds with other molecules, such as 4-Amino benzoic acid, has been demonstrated through computational studies, which also provide information on the binding energy and charge distribution between the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Dodecyloxy)benzoic acid are influenced by its molecular structure. Computational studies have been used to calculate various properties, including the band gap energy, which is important for electronic applications, and thermochemical properties that can affect its stability and reactivity. The compound's potential to form mesophases, which are intermediate phases between solid and liquid, is of particular interest for the development of liquid crystal displays and other devices. Theoretical studies have also computed parameters such as collision diameter and chemical parameters, which are relevant for understanding the behavior of the compound under different conditions .

Safety And Hazards

According to the safety data sheet, 4-(Dodecyloxy)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity upon repeated exposure, with the target organs being the lungs .

properties

IUPAC Name

4-dodecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQLYJHDBAKLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177689
Record name 4-(Dodecyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dodecyloxy)benzoic acid

CAS RN

2312-15-4
Record name 4-(Dodecyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2312-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dodecyloxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2312-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dodecyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dodecyloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(DODECYLOXY)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AUS7B7WSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This compound was prepared by hydrolysis of methyl 4-dodecyloxybenzoate in a manner analogous to that described above for 4-octadecyloxybenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.17 g of sodium hydroxide was dissolved in 100 ml of ethyl alcohol. Then, 5.03 g of para-hydroxy benzoic acid and 12.2 ml of 1-bromododecane were added to the solution and refluxed for 15 hours. 50 ml of 10% aqueous sodium hydroxide solution was added and refluxed for another 2 hours. After cooling, concentrated HCl was dropped into the solution until it was acidic. Filtration and recrystallization from ethyl alcohol gave 7.66 g of pure product (yield 70%).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dodecyloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Dodecyloxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Dodecyloxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Dodecyloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Dodecyloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Dodecyloxy)benzoic acid

Citations

For This Compound
150
Citations
T Vasanthi, V Balasubramanian… - Materials Today …, 2021 - Elsevier
Hydrogen bonded liquid crystal (HBLC) complex was obtained from the combination of 4-Amino benzoic acid (ABA) and mesogenic 4-(Dodecyloxy) benzoic acid (12OBA). The HBLC …
Number of citations: 1 www.sciencedirect.com
VN Vijayakumar, K Murugadass… - Molecular Crystals and …, 2010 - Taylor & Francis
… The surface anchoring The general phase sequence of the levo tartaric acid and 4-dodecyloxy benzoic acid and 4-undecyloxy benzoic acid in the cooling run can be shown as: …
Number of citations: 34 www.tandfonline.com
M Bagheri, NJ Behrouz - Polymer Science Series B, 2012 - Springer
Supramolecular liquid-crystalline polyester complexes based on intermolecular hydrogen bonds between the carboxylic group and the pyridyl moieties was prepared by using non-…
Number of citations: 1 link.springer.com
M Bagheri, NJ Behrouz - Polymer Science Series B, 2012 - Springer
Novel hydrogen-bonded polyester complexes from mesogenic 4-(butyloxy)benzoic acid (2a), 4-(octyloxy)benzoic acid (2b), 4-(dodecyloxy)benzoic acid (2c) and 4-(tetradecyloxy)…
Number of citations: 1 link.springer.com
G Ambrožič, J Mavri, M Žigon - Macromolecular Chemistry and …, 2002 - Wiley Online Library
… at 2h = 24.38, corresponding to a Bragg spacing of 3.7 , which is due to interchain distances of the side chains, ie the carbon tails of hydrogen-bonded 4-dodecyloxybenzoic acid. Upon …
Number of citations: 27 onlinelibrary.wiley.com
D Tatarsky, K Banerjee, WT Ford… - Polym. Prepr., 1989 - apps.dtic.mil
… The 12-hydroxy and 12-acryloxy derivatives of 4-dodecyloxy benzoic acid and ethyl 4-dodecyloxy benzoate were prepared. Only the carboxylic acids had thermotropic mesophases. …
Number of citations: 2 apps.dtic.mil
B Massoumeh, JB Naser - Высокомолекулярные соединения. Серия Б, 2012 - elibrary.ru
Supramolecular liquid-crystalline polyester complexes based on intermolecular hydrogen bonds between the carboxylic group and the pyridyl moieties was prepared by using non-…
Number of citations: 0 elibrary.ru
MHA Al-Jumaili, N Akkurt, L Torun - Monatshefte für Chemie-Chemical …, 2021 - Springer
Liquid crystalline is a state of matter which combines the properties of liquid and a crystalline solid. Ionic liquid crystals are a new class of materials which exhibit phase transition at low …
Number of citations: 11 link.springer.com
YG Sidir - Liquid Crystals, 2020 - Taylor & Francis
The electronic transitions of 4-(decyloxy) benzoic acid (4DOBA), 4-undecyloxybenzoic acid (4UDOBA) and 4-(dodecyloxy) benzoic acid (4DDOBA) liquid crystals (LCs) have been …
Number of citations: 12 www.tandfonline.com
MHA Al-Jumaili, H Ocak, L Torun - Monatshefte für Chemie-Chemical …, 2022 - Springer
A new type of six-armed π-conjugated structure was built up from benzene as the central core and electron-rich triazine rings as the peripheral group. The hexasubstituted product was …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.